Rac,trans-Milnacipran Hydrochloride is a pharmaceutical compound primarily recognized as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). It is utilized in the treatment of fibromyalgia and major depressive disorder. The compound is characterized by its unique mechanism of action, which involves the inhibition of the reuptake of neurotransmitters serotonin and norepinephrine, thereby enhancing their availability in the synaptic cleft. This pharmacological profile positions rac,trans-Milnacipran Hydrochloride as a significant agent in pain management and mood regulation.
Rac,trans-Milnacipran Hydrochloride is synthesized from various chemical precursors through multiple steps involving reduction and salification processes. The compound's synthesis has been documented in several patents and chemical literature, highlighting its industrial relevance and potential for large-scale production .
Rac,trans-Milnacipran Hydrochloride falls under several classifications:
The synthesis of rac,trans-Milnacipran Hydrochloride typically involves a multi-step reaction process. A common method includes:
The synthesis process can be summarized as follows:
Rac,trans-Milnacipran Hydrochloride has a complex molecular structure characterized by its cyclopropane ring and functional groups that facilitate its pharmacological activity.
The primary reactions involved in the synthesis of rac,trans-Milnacipran Hydrochloride include:
These reactions are typically performed under mild conditions to ensure high yields and minimize by-products. The choice of solvents, temperature, and reaction time are critical for optimizing the synthesis process.
Rac,trans-Milnacipran Hydrochloride functions primarily by inhibiting the reuptake of serotonin and norepinephrine at synaptic clefts. This dual action enhances neurotransmitter levels in the brain, contributing to its therapeutic effects in mood disorders and pain management.
Relevant data on explosive properties indicates no significant risks under standard handling conditions .
Rac,trans-Milnacipran Hydrochloride is primarily used in clinical settings for:
Additionally, ongoing research explores its potential applications in other pain-related disorders due to its unique mechanism of action targeting both serotonin and norepinephrine pathways .
The cyclopropane core of rac,trans-milnacipran hydrochloride is constructed via stereocontrolled cyclopropanation reactions. A foundational approach uses (R)-epichlorohydrin (>98% ee) and phenyl acetonitrile under basic conditions, forming a lactone intermediate with high enantiomeric purity (96% ee). Optimized conditions employ NaNH₂ in benzene, yielding lactone intermediate 3 at 67% on decagram-scale [1]. Alternative bases (e.g., LDA, NaH) or solvents (toluene, THF) reduce yield and enantioselectivity, underscoring the precision required for trans-isomer control.
Pierre Fabre Médicament's commercial route scales this process using toluene (addressing toxicity concerns) and achieves 75% yield of lactone 3 on kilogram-scale. This synthesis avoids intermediate isolation, telescoping steps from cyclopropanation to final HCl salt formation, and maintains >95% ee [1] [6]. A distinct strategy involves intramolecular cyclopropanation of allyl phenyldiazoacetate (10) catalyzed by chiral dirhodium complex 11, yielding lactone ent-3 with moderate ee (68%). Optimization improves enantiocontrol to 95% ee, and recrystallization achieves >99.9% ee [1].
Table 1: Comparative Analysis of Cyclopropanation Methods for Lactone Intermediate
Reagents/Catalysts | Conditions | Yield (%) | ee (%) | Scale |
---|---|---|---|---|
(R)-Epichlorohydrin + NaNH₂ | Benzene, reflux | 67 | 96 | Decagram |
(R)-Epichlorohydrin | Toluene, optimized | 75 | >95 | Kilogram |
Dirhodium catalyst 11 | Solvent-dependent | Moderate | 68→95 | Milligram |
Dirhodium catalysts with chiral azetidine ligands enable asymmetric intramolecular cyclopropanation, favoring the trans-disubstituted cyclopropane geometry critical for milnacipran bioactivity. Hu et al. demonstrated that modifying substrate structures and catalyst loading enhances diastereoselectivity for the trans-isomer (up to 95% ee) [1] [6]. Continuous-flow systems further refine this approach by integrating diazoester formation and cyclopropanation, improving reproducibility and safety profiles for trans-isomer synthesis [1].
Bioengineered enzymes offer an aerobic alternative. The cytochrome P450 variant BM3-Hstar, with a histidine-substituted heme-ligating residue, catalyzes intermolecular cyclopropanation between electron-rich acrylamide 13 and ethyl diazoester 12. This achieves high trans-selectivity under ambient conditions, yielding intermediate 14—a precursor to amide alcohol 4—without chiral byproducts [1] [6].
Table 2: Catalyst Performance in Trans-Isomer Synthesis
Catalyst System | Reaction Type | Key Advantage | Limitation |
---|---|---|---|
Rh₂-azetidine (11) | Intramolecular | Tunable ee (68–95%) | Milligram scale |
BM3-Hstar P450 variant | Intermolecular | Aerobic, no chiral byproducts | Requires substrate engineering |
Continuous-flow Rh catalysis | Diazo/cyclopropanation | Improved safety and reproducibility | Early-stage development |
Racemic trans-milnacipran requires efficient resolution to isolate the active (1S,2R)-enantiomer (levomilnacipran). Industrial processes leverage crystallization-induced diastereomeric separation. Pierre Fabre's route converts lactone 3 to phthalimido amide 9 via diethylamine ring-opening and Appel reaction. Phthalimide 9 undergoes ethanolamine deprotection, and the free base is crystallized as the HCl salt, yielding enantiopure levomilnacipran (>95% ee) at 50% overall yield from epichlorohydrin [1] [7].
Alternative enzymatic resolution employs engineered P450BM3 variants for kinetic separation. These catalysts selectively transform one enantiomer of racemic intermediates, though industrial adoption remains limited compared to crystallization [1] [6]. A cost-effective five-step synthesis from commercial compound I proceeds via azide intermediate III and amide V, culminating in Pd/C-H₂ reduction. This sequence achieves high-purity rac,trans-milnacipran hydrochloride without specialized reagents, favoring large-scale production [7].
Table 3: Resolution Techniques for Levomilnacipran
Method | Key Step | Efficiency | Scalability |
---|---|---|---|
Crystallization (HCl salt) | Ethanolamine deprotection | >95% ee, 50% overall yield | Kilogram-ready |
Enzymatic (P450BM3) | Kinetic resolution of racemate | Moderate ee | Lab-scale |
Azide reduction (Pd/C-H₂) | Reduction of intermediate V | High yield, low cost | Industrial |
Solvent optimization significantly reduces waste in cyclopropanation. Replacing benzene with toluene in kilogram-scale synthesis addresses toxicity while maintaining yield (75%) and enantiopurity [1] [7]. Flow chemistry minimizes hazardous diazo compound handling: Pierre Fabre's continuous-flow system combines diazoester formation and cyclopropanation in one reactor, enhancing atom economy and reducing chiral impurities [1].
Biocatalytic approaches offer sustainable advantages. The BM3-Hstar variant operates under aerobic conditions with water as the primary byproduct, eliminating metal catalysts. This system achieves 90% yield for cyclopropane 14—a direct precursor to amide alcohol 4—without epimerization or residual metals [1] [6]. Additionally, telescoped processes avoid intermediate isolation; commercial routes carry intermediates in toluene through multiple steps, reducing solvent waste and purification energy [1] [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4